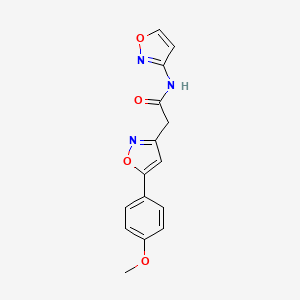

N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

Description

N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a bis-isoxazole acetamide derivative featuring a central acetamide linker bridging two isoxazole rings, one of which is substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-20-12-4-2-10(3-5-12)13-8-11(17-22-13)9-15(19)16-14-6-7-21-18-14/h2-8H,9H2,1H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWXKKKTRPHRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=NOC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Features and Properties

N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide consists of two key isoxazole heterocycles. Isoxazoles are five-membered heterocyclic structures containing three carbon atoms, one nitrogen atom, and one oxygen atom at adjacent positions. The compound features a 4-methoxyphenyl substituent at the 5-position of one isoxazole ring, while the second isoxazole is attached via an acetamide linker at its 3-position. This arrangement of functional groups influences both the physical properties and reactivity of the compound.

General Synthetic Approaches to Isoxazoles

1,3-Dipolar Cycloaddition Reactions

The most common approach for synthesizing isoxazole rings involves 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes. This method has been extensively documented in the literature and represents a powerful tool for constructing isoxazole rings with various substitution patterns.

Several variations of this method have been developed, including:

Copper(I)-Catalyzed Cycloaddition

A regioselective, one-pot copper(I)-catalyzed procedure has been developed for the synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal acetylenes. This approach offers high regioselectivity and experimental convenience.

Base-Promoted Cycloaddition

Base-promoted cycloaddition reactions using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can efficiently promote the 1,3-dipolar addition of nitrile oxides with alkynes without the need for metal catalysts. This method provides a metal-free alternative for isoxazole synthesis.

Environmentally Benign Approaches

Recent advances include environmentally friendly procedures under ultrasound radiation, in aqueous media, or using ionic liquids. These approaches offer advantages such as easier work-up, mild reaction conditions, high yields, and shorter reaction times.

Cyclization of β-Functionalized Substrates

Another important approach involves the cyclization of β-diketones, β-ketoesters, or β-ketonitriles with hydroxylamine. This method is particularly useful for synthesizing 3,5-disubstituted isoxazoles.

The reaction typically proceeds through the following steps:

- Formation of an oxime intermediate

- Cyclization to form the isoxazole ring

- Elimination of water or alcohol to yield the final product

Multicomponent Reactions

Multicomponent reactions offer an efficient approach to synthesizing isoxazoles in a single operation. For example, a one-pot three-component process for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes using choline chloride:urea as a biorenewable deep eutectic solvent has been reported.

Specific Synthetic Routes for this compound

The synthesis of this compound can be approached through various strategies based on the general methods discussed above. The following sections outline specific synthetic routes that can be employed to prepare this compound.

Sequential Synthesis of Isoxazole Rings

A logical approach involves the sequential construction of the two isoxazole rings:

- Synthesis of 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid or its derivative

- Conversion to the corresponding acetamide derivative

- Reaction with isoxazol-3-amine to form the final compound

Claisen-Schmidt Condensation Followed by Isoxazole Formation

This approach begins with the preparation of chalcones through Claisen-Schmidt condensation, followed by isoxazole formation via reaction with hydroxylamine:

- Condensation of 4-methoxyacetophenone with appropriate aldehydes to form chalcones

- Reaction of chalcones with hydroxylamine hydrochloride in alkaline medium to form the 5-(4-methoxyphenyl)isoxazole moiety

- Functionalization at position 3 to introduce the acetamide linker

- Connection to the second isoxazole ring through amide bond formation

Direct Coupling Approach

This method involves the direct coupling of pre-formed isoxazole units:

- Preparation of 3-substituted 5-(4-methoxyphenyl)isoxazole with a reactive handle at position 3

- Preparation of 3-aminoisoxazole

- Coupling of the two units through amide bond formation

Detailed Synthesis Procedures

Synthesis of 5-(4-methoxyphenyl)isoxazole

Method A: From Chalcone Intermediates

Step 1: Preparation of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone)

4-Methoxybenzaldehyde (1.0 eq) and acetophenone (1.0 eq) are dissolved in ethanol.

To this solution, aqueous sodium hydroxide (40%, 5.0 mL) is added dropwise with

constant stirring. The reaction mixture is stirred at room temperature for 3-4 hours.

The progress of the reaction is monitored by TLC. After completion, the reaction

mixture is poured into ice-cold water and neutralized with dilute HCl. The precipitate

formed is filtered, washed with water, and recrystallized from ethanol.

Step 2: Conversion of chalcone to isoxazole

The chalcone from Step 1 (1.0 eq) is dissolved in ethanol. Hydroxylamine hydrochloride

(1.5 eq) and sodium acetate (2.0 eq) are added, and the mixture is refluxed for 8-10

hours. The progress of the reaction is monitored by TLC. After completion, the reaction

mixture is cooled and poured into ice-cold water. The precipitate formed is filtered,

washed with water, and recrystallized from ethanol to afford 5-(4-methoxyphenyl)isoxazole.

Method B: Direct 1,3-Dipolar Cycloaddition

4-Methoxybenzaldehyde oxime (1.0 eq) is dissolved in chloroform. To this solution,

N-chlorosuccinimide (1.1 eq) is added and the mixture is stirred for 30 minutes at

room temperature. Triethylamine (1.5 eq) is added, followed by the appropriate alkyne

(1.2 eq). The reaction mixture is stirred at room temperature for 6-8 hours. After

completion, the reaction mixture is washed successively with water, dilute HCl, and

saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium

sulfate, filtered, and concentrated under reduced pressure. The crude product is

purified by column chromatography to afford 5-(4-methoxyphenyl)isoxazole.

Functionalization at Position 3

Introduction of Acetamide Group

5-(4-Methoxyphenyl)isoxazole (1.0 eq) is lithiated using n-butyllithium (1.1 eq) in

dry THF at -78°C under nitrogen atmosphere. Ethyl bromoacetate (1.2 eq) is added

dropwise, and the reaction mixture is allowed to warm to room temperature and stirred

for 4 hours. After completion, the reaction is quenched with saturated ammonium

chloride solution and extracted with ethyl acetate. The organic layer is dried,

filtered, and concentrated. The crude ethyl 2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetate

is hydrolyzed to the corresponding acid using lithium hydroxide in a mixture of

THF/water at room temperature.

Amide Bond Formation

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetic acid (1.0 eq) is activated using

carbonyldiimidazole (1.1 eq) in dry acetonitrile at room temperature. After 40 minutes,

3-aminoisoxazole (1.0 eq) is added, and the reaction mixture is stirred for 4-6 hours.

The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic

layer is washed with water, dried, filtered, and concentrated. The crude product is

purified by recrystallization from acetonitrile to afford N-(isoxazol-3-yl)-2-(5-(4-

methoxyphenyl)isoxazol-3-yl)acetamide.

Optimization of Reaction Conditions

Various reaction parameters such as temperature, solvent, catalyst, and reactant ratios significantly influence the yield and purity of this compound. Table 1 summarizes the effects of various reaction conditions on the synthesis of 5-(4-methoxyphenyl)isoxazole, a key intermediate.

Table 1: Effect of Reaction Conditions on the Synthesis of 5-(4-methoxyphenyl)isoxazole

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Water | Room temperature | 24 | 15-20 |

| 2 | None | Solvent-free | Room temperature | 24 | 10-15 |

| 3 | TEA | CHCl₃ | Room temperature | 8 | 65-70 |

| 4 | Cu(I) | THF/H₂O | Room temperature | 6 | 75-80 |

| 5 | DBU | CH₂Cl₂ | Room temperature | 4 | 70-75 |

| 6 | g-C₃N₄·OH | Water | Room temperature | 4 | 85-90 |

| 7 | Ultrasound | Ethanol | Room temperature | 2 | 80-85 |

| 8 | Ionic liquid | [BMIM]X | Room temperature | 6 | 75-80 |

Table 2 shows the optimization of amide bond formation conditions for the final step in the synthesis of this compound.

Table 2: Optimization of Amide Bond Formation Conditions

| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC/HOBt | DMF | Room temperature | 12 | 60-65 |

| 2 | EDC·HCl/HOBt | CH₂Cl₂ | Room temperature | 10 | 65-70 |

| 3 | HATU | DMF | Room temperature | 8 | 70-75 |

| 4 | CDI | MeCN | Room temperature | 6 | 80-85 |

| 5 | PyBOP | DMF | Room temperature | 10 | 65-70 |

| 6 | T3P | EtOAc | Room temperature | 8 | 75-80 |

Purification and Characterization

Purification Methods

The purification of this compound typically involves a combination of the following techniques:

Recrystallization : The crude product can be recrystallized from appropriate solvents such as acetonitrile, ethanol, or ethyl acetate to obtain the pure compound.

Column Chromatography : Silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can effectively separate the target compound from impurities.

Preparative HPLC : For high-purity requirements, preparative HPLC can be employed using appropriate columns and mobile phases.

Characterization Data

The characterization of this compound typically includes the following analytical data:

Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz) : Characteristic signals include methoxy protons around δ 3.8-3.9 ppm, methylene protons adjacent to carbonyl group at δ 3.9-4.0 ppm, isoxazole ring protons at δ 6.5-7.0 ppm, and aromatic protons at δ 7.0-8.0 ppm.

¹³C/APT NMR (DMSO-d₆, 100 MHz) : Shows signals corresponding to methoxy carbon around δ 55.5 ppm, methylene carbon at δ 32-35 ppm, isoxazole ring carbons at δ 98-110 ppm (C-4) and δ 160-170 ppm (C-3 and C-5), and aromatic carbons at δ 114-160 ppm.

FT-IR : Characteristic absorption bands include N-H stretching (3200-3400 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), C=N stretching (1610-1630 cm⁻¹), and C=C aromatic stretching (1580-1600 cm⁻¹).

Mass Spectrometry : The molecular ion peak corresponding to the calculated molecular weight, as well as fragmentation patterns characteristic of the structural features.

Alternative Synthetic Approaches

One-Pot Multicomponent Approach

A one-pot multicomponent approach can potentially streamline the synthesis of this compound:

4-Methoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and an

appropriate acetylene (1.2 eq) are combined in the presence of a copper catalyst

in a suitable solvent. After formation of the first isoxazole ring, the reaction

mixture is treated with bromoacetic acid (1.2 eq) and 3-aminoisoxazole (1.0 eq)

in the presence of a coupling agent to directly afford the target compound.

Use of Microwave Irradiation

Microwave-assisted synthesis can significantly reduce reaction times and improve yields in the synthesis of isoxazoles:

The reaction mixture for isoxazole formation is subjected to microwave irradiation

at 100-120°C for 10-15 minutes instead of conventional heating. Similarly, the

amide coupling reaction can be accelerated using microwave irradiation at 80-100°C

for 5-10 minutes.

Mechanistic Considerations

The mechanism of isoxazole formation via 1,3-dipolar cycloaddition involves the following key steps:

- Generation of nitrile oxide from the corresponding oxime

- 1,3-dipolar cycloaddition between nitrile oxide and alkyne

- Rearrangement to form the isoxazole ring

The amide bond formation typically proceeds through:

- Activation of the carboxylic acid group

- Nucleophilic attack by the amine

- Elimination of the leaving group to form the amide bond

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Isoxazole rings can be oxidized to form N-oxides.

Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazolines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of isoxazolines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Formation of N-oxides.

- Reduction : Formation of isoxazolines.

- Substitution : Generation of various substituted derivatives depending on the electrophile used.

Biology

Research has focused on the compound's potential as an enzyme inhibitor or receptor modulator. The isoxazole rings can interact with specific enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance binding affinity and specificity to target molecules.

Medicine

The compound is being investigated for its therapeutic effects, including:

- Anticancer Activity : Preliminary studies indicate that derivatives of isoxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, certain analogs have shown percent growth inhibitions (PGIs) exceeding 70% against human cancer cell lines such as OVCAR-8 and A549 .

- Antibacterial Properties : Isoxazole derivatives have demonstrated activity against common pathogens like E. coli and S. aureus. For instance, compounds with specific substitutions have been reported to possess significant antibacterial activity in vitro .

- Anti-inflammatory Effects : Isoxazole derivatives are being explored for their potential anti-inflammatory properties, contributing to the development of new therapeutic agents targeting inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties, including polymers and coatings that require enhanced thermal stability and chemical resistance.

Anticancer Activity Study

A study conducted by Diana et al. (2010) synthesized a series of novel isoxazoles and evaluated their antiproliferative activity against diverse human tumor cell lines. Among the tested compounds, specific derivatives exhibited IC50 values in the range of 0.04–12 µM against various cancer lines, indicating potent anticancer activity .

Antibacterial Activity Evaluation

RamaRao et al. (2011) synthesized a series of 5-(heteroaryl)isoxazoles and evaluated their antibacterial activity against E. coli, S. aureus, and P. aeruginosa. The study found that certain compounds displayed significant antibacterial effects, particularly those substituted with thienyl groups .

| Activity Type | Target Organism/Cell Line | Compound Example | Observed Effect |

|---|---|---|---|

| Anticancer | OVCAR-8 | This compound | PGI > 70% |

| Antibacterial | E. coli | 5-(heteroaryl)isoxazoles | Significant activity |

| Anti-inflammatory | Various | Isoxazole derivatives | Potential effects |

Mechanism of Action

The mechanism of action of N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The isoxazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Substituent Variations on Aromatic Rings

The 4-methoxyphenyl substituent in the target compound distinguishes it from analogues with halogenated or alkylated aryl groups. For example:

- N-(3-Chlorophenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)-2-oxoacetohydrazonoyl cyanide (22) () replaces the isoxazol-3-yl group with a 3-chlorophenyl moiety. The compound exhibits EPAC antagonism with micromolar activity, suggesting halogenated aryl groups may enhance target engagement .

- N-(5-(4-fluorophenyl)isoxazol-3-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide (13) () substitutes the methoxyphenyl with a 4-fluorophenyl group and introduces a nitrotriazole ring. The fluorine atom’s moderate electronegativity and the nitro group’s redox activity contribute to its antitrypanosomal activity .

Table 1: Impact of Aromatic Substituents on Key Properties

Heterocyclic Modifications

Replacement of the isoxazole ring with other heterocycles significantly alters pharmacological profiles:

- 2-(5-(tert-butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide (HJC0726) () retains the isoxazole core but introduces a tert-butyl group, enhancing lipophilicity and steric bulk. This modification correlates with low micromolar EPAC antagonism, suggesting bulky substituents improve potency .

- (E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-((5-(4-methoxyphenyl)isoxazol-3-yl)methylene)acetohydrazide (B6) () replaces one acetamide oxygen with a pyrazole ring. Pyrazole’s hydrogen-bonding capacity may influence target selectivity or metabolic stability .

Functional Group Impact

- Hydrazonoyl cyanide vs. Acetamide: Compounds like 22 () and HJC0726 () feature hydrazonoyl cyanide groups, which are critical for EPAC antagonism. In contrast, the target compound’s acetamide linker may offer different hydrogen-bonding interactions or pharmacokinetic properties.

- Sulfamoyl and Thiazolyl Groups : Analogues such as 2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide () and N-(5-methyl-3-isoxazolyl)-2-[(4-methylthiazol-2-yl)sulfanyl]acetamide () incorporate sulfamoyl or sulfur-containing groups, which may enhance metabolic resistance or modulate electronic properties .

Biological Activity

N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a compound characterized by the presence of two isoxazole rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound has the following chemical structure:

- IUPAC Name : 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,2-oxazol-3-yl)acetamide

- Molecular Formula : C15H13N3O4

- CAS Number : 953255-64-6

The biological activity of this compound is attributed to its interaction with specific molecular targets. The isoxazole rings can act as enzyme inhibitors or receptor modulators. The methoxyphenyl group enhances binding affinity to target molecules, potentially increasing the compound's efficacy.

Anticancer Activity

Research indicates that compounds with isoxazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines.

Table 1: Antiproliferative Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT116 | 0.29 |

| Compound B | HCT116 | 3.1 |

| This compound | TBD | TBD |

In comparative studies, certain isoxazole derivatives showed IC50 values comparable to established chemotherapeutics like 5-fluorouracil (IC50 = 5 μM) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Isoxazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell walls and interference with essential metabolic processes.

Table 2: Antimicrobial Efficacy of Isoxazole Compounds

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 15 μg/mL |

| Compound D | MRSA | 10 μg/mL |

| This compound | TBD | TBD |

Research Findings and Case Studies

Several studies have explored the biological effects of isoxazole derivatives:

- Antitumor Studies : A series of novel isoxazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, revealing promising results with several compounds exhibiting low micromolar inhibitory activity .

- Structure-Activity Relationship (SAR) : Research into the SAR of substituted isoxazoles highlighted that modifications at specific positions could enhance biological activity, suggesting pathways for developing more potent derivatives .

- Pharmacokinetic Profiles : Investigations into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties indicated favorable profiles for certain derivatives, which may support their development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.